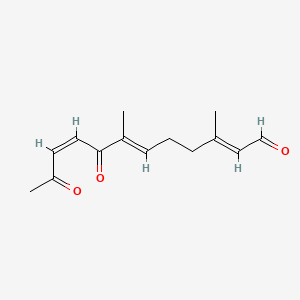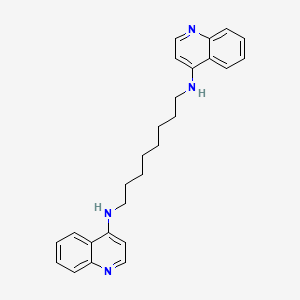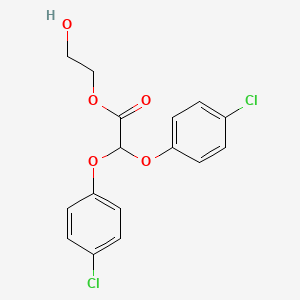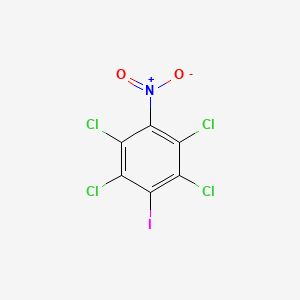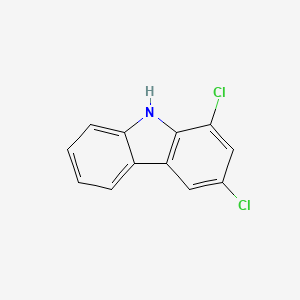
9H-Carbazole, 1,3-dichloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Carbazole, 1,3-dichloro- is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and morphological stability. These properties make them valuable in various applications, including nanodevices, rechargeable batteries, and electrochemical transistors .
準備方法
The synthesis of 9H-Carbazole, 1,3-dichloro- typically involves the direct chlorination of carbazole. One common method is the bromination of carbazole using N-Bromo succinimide (NBS), followed by substitution with chlorine . Industrial production methods often employ palladium-catalyzed reactions, which are efficient and yield high purity products . Additionally, microwave irradiation techniques have been developed to reduce reaction times and improve yields .
化学反応の分析
9H-Carbazole, 1,3-dichloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carbazole-1,3-dione derivatives.
Reduction: Reduction reactions typically yield carbazole derivatives with reduced aromaticity.
Substitution: Common reagents for substitution reactions include halogens and organometallic compounds.
Major products formed from these reactions include substituted carbazoles, which are valuable intermediates in the synthesis of more complex organic molecules .
科学的研究の応用
9H-Carbazole, 1,3-dichloro- has a wide range of scientific research applications:
作用機序
The mechanism of action of 9H-Carbazole, 1,3-dichloro- involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as a mediator in electron transfer processes, which is crucial for its role in optoelectronic applications . The compound’s ability to form stable radicals and its high reactivity at specific positions on the carbazole ring contribute to its effectiveness in various chemical reactions .
類似化合物との比較
9H-Carbazole, 1,3-dichloro- can be compared with other carbazole derivatives such as:
9H-Carbazole-3,6-dichloro-: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
9H-Carbazole-3,6-dibromo-: Bromine substitution affects the electronic properties and reactivity compared to chlorine-substituted derivatives.
9H-Carbazole-3,6-dinitro-: Nitro groups introduce electron-withdrawing effects, significantly altering the compound’s chemical behavior.
The uniqueness of 9H-Carbazole, 1,3-dichloro- lies in its specific substitution pattern, which provides a balance between stability and reactivity, making it suitable for a wide range of applications .
特性
CAS番号 |
56234-47-0 |
|---|---|
分子式 |
C12H7Cl2N |
分子量 |
236.09 g/mol |
IUPAC名 |
1,3-dichloro-9H-carbazole |
InChI |
InChI=1S/C12H7Cl2N/c13-7-5-9-8-3-1-2-4-11(8)15-12(9)10(14)6-7/h1-6,15H |
InChIキー |
WDRFQIRRQYFHOM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=CC(=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(Pyrazin-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14622999.png)
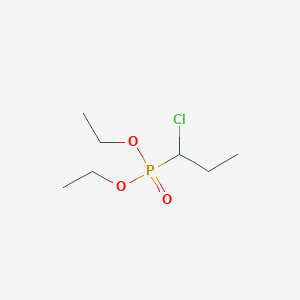


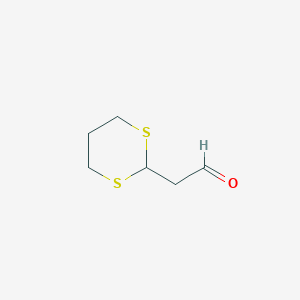
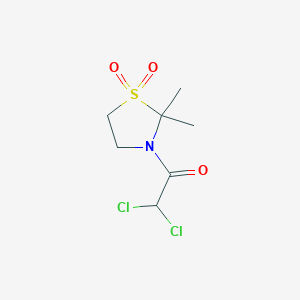
![3-Methylhexahydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14623025.png)
